2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
CAS No.: 195877-38-4
Cat. No.: VC2606058
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195877-38-4 |
|---|---|
| Molecular Formula | C21H30N2O6 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) |
| Standard InChI Key | ZATSSEPWSKAQRB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Potential Applications
Given the structure of this compound, it could be involved in the synthesis of peptides or other biologically active molecules. The use of both Cbz and Boc protecting groups indicates that it might be an intermediate in a multi-step synthesis process.
Synthesis and Handling
The synthesis of such compounds typically involves the reaction of an amino acid or amine with appropriate reagents to introduce the protecting groups. Handling requires careful attention to conditions to avoid premature removal of these groups.
Data Table for Similar Compounds
Since specific data for 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is not available, we can look at similar compounds for reference:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | 159002-15-0 | C16H22N2O6 | 338.36 g/mol |
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | 16947-84-5 | C16H22N2O6 | 338.36 g/mol |
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid | 1676-75-1 | C15H21NO5 | 295.33 g/mol |
Research Findings and Future Directions
While specific research findings on 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid are not available, compounds with similar structures are often studied for their potential in drug development, particularly in the context of peptide synthesis and modification. Future research could focus on exploring the biological activity of this compound and its derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume